molecular formula C20H11NO2 B1595365 1-Nitroperylene CAS No. 35337-20-3

1-Nitroperylene

Cat. No.: B1595365
CAS No.: 35337-20-3
M. Wt: 297.3 g/mol
InChI Key: SVHPZPRMIMYOEG-UHFFFAOYSA-N
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Description

1-Nitroperylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol. It is a nitro derivative of perylene, a compound known for its fluorescence properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroperylene can be synthesized through nitration reactions, where perylene is treated with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Chemical Reactions Analysis

1-Nitroperylene undergoes various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form 1-nitroperylenequinone, which is used in certain dye and pigment applications.

  • Reduction: Reduction reactions can convert this compound to its corresponding amine derivative, 1-aminoperylene.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with different properties.

Common Reagents and Conditions:

  • Nitric acid and sulfuric acid for nitration.

  • Oxidizing agents like potassium permanganate for oxidation reactions.

  • Reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions.

Major Products Formed:

  • 1-Nitroperylenequinone from oxidation.

  • 1-Aminoperylene from reduction.

  • Various substituted derivatives from electrophilic substitution reactions.

Scientific Research Applications

1-Nitroperylene has several applications in scientific research, including:

  • Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.

  • Biology: Employed in studies involving cellular imaging and tracking due to its fluorescent properties.

  • Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

  • Industry: Utilized in the production of dyes, pigments, and other materials requiring fluorescence properties.

Mechanism of Action

1-Nitroperylene is compared with other similar compounds such as 1-nitropyrene, 2-nitrofluorene, and 6-nitrochrysene. While these compounds share structural similarities, this compound is unique in its fluorescence properties and specific applications in scientific research and industry.

Comparison with Similar Compounds

  • 1-Nitropyrene

  • 2-Nitrofluorene

  • 6-Nitrochrysene

Properties

IUPAC Name

1-nitroperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPZPRMIMYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)[N+](=O)[O-])C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956766
Record name 1-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35337-20-3, 80182-36-1
Record name Perylene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080182361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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